molecular formula C10H9NO7S2.Na<br>C10H9NNaO7S2 B018269 Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate CAS No. 5460-09-3

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

Cat. No.: B018269
CAS No.: 5460-09-3
M. Wt: 342.3 g/mol
InChI Key: NYNXHIHYODXUFX-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. This compound is known for its stability and solubility in water, making it a valuable component in many chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced to an amino group using iron powder, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is neutralized with sodium carbonate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
  • 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is unique due to its specific functional groups and their arrangement on the naphthalene ring. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

5460-09-3

Molecular Formula

C10H9NO7S2.Na
C10H9NNaO7S2

Molecular Weight

342.3 g/mol

IUPAC Name

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);

InChI Key

NYNXHIHYODXUFX-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na]

Key on ui other cas no.

17265-34-8
5460-09-3

physical_description

Dry Powder

Pictograms

Irritant

Related CAS

17265-34-8
3963-80-2
5460-09-3

Synonyms

1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt;  4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt;  Ash Acid;  Sodium 8-Amino-1-naphthol-3,6-disulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Reactant of Route 2
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Reactant of Route 3
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Reactant of Route 4
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Reactant of Route 5
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Reactant of Route 6
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Customer
Q & A

Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?

A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.

Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?

A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

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